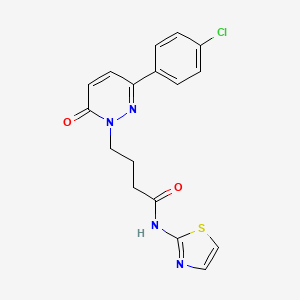

![molecular formula C16H15NO2S B2725883 4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1358242-97-3](/img/structure/B2725883.png)

4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as AG-490, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AG-490 belongs to the class of benzoxazepines and has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Aplicaciones Científicas De Investigación

Dopaminergic Activity

The dopaminergic activity of substituted benzazepines has been extensively studied. For instance, compounds with a benzazepine backbone were synthesized and evaluated as agonists for central and peripheral dopamine receptors, showing potential for treating conditions related to dopamine dysregulation (Pfeiffer et al., 1982). This research demonstrates the potential of benzoxazepin derivatives in the development of new dopaminergic drugs.

Synthesis Techniques

The synthetic pathways to create benzazepine derivatives, including benzoxazepines, have been explored, offering valuable methodologies for producing novel compounds. For example, new syntheses of phenyl-substituted benzoxazepines provide insights into the chemical reactions required to create these complex molecules, which can be pivotal in developing new therapeutic agents (Ackerman et al., 1972).

Catalysis and Chemical Transformations

Benzoxazepin compounds have been used in studies focusing on catalyst activation and chemical transformations. Research into Cp*RhIII/IrIII-1,2,3-triazole-based organochalcogen ligand complexes, including benzoxazepin derivatives, highlights their role in facilitating various chemical reactions, such as transfer hydrogenation and oxidation processes, demonstrating the chemical versatility of these compounds (Saleem et al., 2014).

Anticonvulsant and CNS Agents

Benzoxazepine derivatives have been evaluated for their potential as anticonvulsant agents and their effects on the central nervous system (CNS). Studies on substituted benzothiazepine and benzoxazepine derivatives have shown promising results in in vivo models, suggesting their application in treating epilepsy and other neurological disorders (Garg et al., 2010).

Potential Antihyperglycemic Agents

Research into substituted pyrazoles and pyrazolones, structurally related to benzoxazepines, has identified potent antihyperglycemic agents, indicating the potential of benzoxazepin derivatives in managing diabetes through the modulation of glucose reabsorption (Kees et al., 1996).

Propiedades

IUPAC Name |

4-(3-methylsulfanylphenyl)-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-20-14-7-4-6-13(9-14)17-10-12-5-2-3-8-15(12)19-11-16(17)18/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQRKPXZAGKZSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N2CC3=CC=CC=C3OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2725801.png)

![N-[(4-bromophenyl)sulfonyl]-N-methylglycine](/img/structure/B2725802.png)

![6-isopropyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725805.png)

![N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2725811.png)

![Ethyl 3-(3,4-dimethoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate](/img/structure/B2725812.png)

![2-(4-Cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanylpropanoic acid](/img/structure/B2725813.png)

![3-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B2725815.png)

![[4-[(4-Methoxyphenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2725819.png)

![2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2725821.png)